molecular formula C20H20N4O4 B2477651 2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326862-62-7

2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2477651
CAS No.: 1326862-62-7
M. Wt: 380.404
InChI Key: DBTLTAGCFMELSD-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and a 3,5-dimethyl-1,2-oxazol-4-ylmethyl moiety at position 3. The pyrazolo-pyrazinone scaffold is a fused heterocyclic system known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiproliferative properties .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-12-15(13(2)28-22-12)11-23-7-8-24-17(20(23)25)10-16(21-24)14-5-6-18(26-3)19(9-14)27-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTLTAGCFMELSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazin derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazin core through cyclization reactions.
  • Introduction of the dimethoxyphenyl and oxazole groups via substitution reactions.

The synthetic pathway is crucial as it influences the yield and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines using the National Cancer Institute's (NCI) protocols. The results indicate a significant cytotoxic effect against several types of cancer cells.

Cell Line IC50 (µM) Type
MCF-72.53Breast Cancer
HS 578T1.94Breast Cancer
BT-5492.16Breast Cancer
T-47D1.53Breast Cancer

The compound demonstrated a GI50 value range of 1.53–2.53 µM across different breast cancer cell lines, indicating potent anticancer activity .

Antiviral and Antitrypanosomal Activities

In addition to its anticancer properties, this compound has been tested for antiviral and antitrypanosomal activities. Preliminary results suggest it exhibits moderate activity against Trypanosoma brucei, a causative agent of sleeping sickness, although its efficacy against viral pathogens such as SARS-CoV and influenza viruses was minimal .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The pyrazolo[1,5-a]pyrazin core may interact with specific cellular targets involved in cancer cell proliferation.
  • The oxazole moiety could play a role in modulating enzyme activities related to cell signaling pathways.

Case Study 1: Anticancer Efficacy

A study conducted by researchers at the National Cancer Institute evaluated the efficacy of several pyrazolo derivatives, including our compound of interest. The findings indicated that compounds with similar structural features exhibited enhanced cytotoxicity towards leukemia cell lines with IC50 values as low as 1.64 µM .

Case Study 2: Antitrypanosomal Activity

In another investigation focusing on Trypanosoma brucei, derivatives of pyrazolo compounds were screened for their ability to inhibit parasite growth. The results showed that modifications at specific positions on the pyrazolo ring could significantly enhance antitrypanosomal activity, suggesting a structure-activity relationship that merits further exploration .

Comparison with Similar Compounds

Structural Analogs with Pyrazolo-Pyrazinone Cores

2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • Core Structure : Pyrazolo[1,5-a]pyrazin-4(5H)-one (identical to the target compound).
  • Substituents :
    • Position 2: 4-Chlorophenyl (electron-withdrawing group).
    • Position 5: 3,4-Dimethoxyphenethyl (bulky, lipophilic chain).
  • Key Differences :
    • The target compound features a methyl-oxazole group instead of a phenethyl chain, reducing steric bulk.
    • The 3,4-dimethoxyphenyl group in the target may confer stronger hydrogen-bonding capacity compared to 4-chlorophenyl.
  • Synthesis: Not detailed in the evidence, but similar compounds are synthesized via multi-step cyclization and alkylation reactions .
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones
  • Core Structure : Pyrazolo[3,4-b]pyrazin-5(4H)-one (isomeric to the target’s [1,5-a] fusion).
  • Substituents: Positions 1 and 3: Methyl groups. Position 6: Amino acid-derived side chains (e.g., valine, leucine).
  • Key Differences: The [3,4-b] ring fusion alters electron distribution and planarity compared to the target’s [1,5-a] system. Amino acid substituents enhance solubility but may reduce metabolic stability.
  • Synthesis: Achieved via reductive lactamization of N-(pyrazolyl) amino acids .

Heterocyclic Derivatives with Functional Overlap

Pyrazolo[3,4-d]pyrimidin-1-yl Derivatives (Example: )
  • Core Structure: Pyrazolo[3,4-d]pyrimidine (distinct from pyrazinone).
  • Substituents :
    • Thiazole (e.g., 2,4-dimethylthiazol-5-yl) or morpholine-methyl groups.
  • Thiazole substituents, like oxazole, participate in heteroaromatic interactions but may introduce different steric effects.
  • Bioactivity: Demonstrated antiproliferative activity (e.g., IC₅₀ values in nanomolar ranges) .
Pyrazolone Hydrazones ()
  • Core Structure : Pyrazol-5(1H)-one (lacks the fused pyrazine ring).
  • Substituents :
    • 2,4-Dimethylphenyl hydrazone.
  • Key Differences: Simpler structure with fewer fused rings, likely reducing binding specificity. Hydrogen-bonding patterns (e.g., N–H···O) differ due to the absence of a pyrazinone oxygen .

Comparative Data Table

Compound Class Core Structure Substituents Synthesis Method Notable Bioactivity
Target Compound Pyrazolo[1,5-a]pyrazin-4-one 3,4-Dimethoxyphenyl, oxazole-methyl Likely multi-step alkylation Not reported in evidence
2-(4-Chlorophenyl) Analog Pyrazolo[1,5-a]pyrazin-4-one 4-Chlorophenyl, phenethyl Cyclization/alkylation Broad biological properties*
Pyrazolo[3,4-b]pyrazinones Pyrazolo[3,4-b]pyrazin-5-one Methyl, amino acid chains Reductive lactamization Not reported
Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidine Thiazole, morpholine Suzuki coupling Antiproliferative (IC₅₀ < 100 nM)
Pyrazolone Hydrazones Pyrazol-5(1H)-one 2,4-Dimethylphenyl hydrazone Condensation reactions Radical scavenging, antimicrobial

*Biological properties inferred from general pyrazole derivative studies .

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